Product packaging for benzene;N-tert-butylbenzamide(Cat. No.:CAS No. 90252-29-2)

benzene;N-tert-butylbenzamide

Cat. No.: B14368882
CAS No.: 90252-29-2
M. Wt: 255.35 g/mol
InChI Key: WYHFNMRCTGDWJI-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

N-tert-butylbenzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai The general structure of a benzamide consists of a carbonyl group bonded to a nitrogen atom, which is in turn bonded to a benzene ring. In the case of N-tert-butylbenzamide, a bulky tert-butyl group is attached to the nitrogen atom of the amide. ontosight.ai This substitution significantly influences the compound's physical and chemical properties.

The presence of the tert-butyl group introduces steric hindrance, which can affect the molecule's reactivity and intermolecular interactions. rsc.org Benzamides, as a class, are known for their diverse biological activities, and derivatives have been explored for applications in medicine. ontosight.aiontosight.ai While this article will not delve into specific therapeutic uses, it is this broader context that has often spurred fundamental research into the synthesis and reactivity of benzamide derivatives like N-tert-butylbenzamide.

Significance in Modern Organic Synthesis and Catalysis Research

N-tert-butylbenzamide has emerged as a key substrate and building block in the development of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed reactions. Its amide group can act as a directing group, facilitating the selective functionalization of C-H bonds, which are typically unreactive. This has been a major focus of research, aiming to create more efficient and atom-economical ways to build complex molecules.

A significant area of research involves the use of N-tert-butylbenzamide in C-H amination reactions. For instance, rhodium(III) and iridium(III) catalysts have been effectively used for the amination of N-tert-butylbenzamide using various azides as the nitrogen source. acs.org Comparative studies have shown that iridium catalysts generally exhibit higher performance with sulfonyl, aryl, and acyl azides, while rhodium catalysts are more efficient with alkyl azides. acs.org Computational studies have been employed to understand the mechanisms of these reactions, revealing a proposed catalytic cycle involving the formation of a metal-nitrenoid intermediate. researchgate.netacs.org

Furthermore, N-tert-butylbenzamide has been utilized in regioselective arylation reactions. A ruthenium(II) catalytic system has been developed for the C(sp2)–H arylation of N-tert-butylbenzamide with arylboronic acids. acs.org These advancements highlight the compound's role in pushing the boundaries of synthetic chemistry.

Historical Development of N-tert-butylbenzamide Synthesis and Reactivity Studies

The synthesis of N-tert-butylbenzamide has been approached through various methods over the years. A common and straightforward method involves the reaction of benzoyl chloride with tert-butylamine (B42293). google.com Another established method is the Ritter reaction, where a nitrile reacts with a tertiary alcohol or alkene in the presence of a strong acid. ias.ac.insemanticscholar.org Research has focused on developing milder and more efficient catalysts for the Ritter reaction to produce N-tert-butylbenzamide, with catalysts like sulfated polyborate and zinc perchlorate (B79767) showing good to excellent yields under solvent-free or mild conditions. ias.ac.inresearchgate.net

More recent synthetic developments include the use of polyvinylpolypyrrolidone-supported boron trifluoride as a catalyst for the reaction of nitriles with tert-butyl acetate (B1210297). semanticscholar.org Additionally, a method for synthesizing secondary amides, including N-tert-butylbenzamide, from thiocarbamates and Grignard reagents has been reported. vu.nl

Early reactivity studies often focused on understanding the fundamental chemical behavior of the compound. For example, infrared spectroscopy has been used to investigate the solvent effects on the carbonyl stretching vibration of N-tert-butylbenzamide. lookchem.com Other studies have explored its thermal decomposition and reactions with various reagents, such as its isomerization from (E)-2-tert-Butyl-3-phenyloxaziridine with lithium amide. lookchem.com The reaction of N-tert-butylbenzamide with organoaluminium compounds has also been investigated, revealing the formation of different coordination complexes depending on the stoichiometry of the reagents. rsc.org

Properties of N-tert-butylbenzamide

Property Value
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Melting Point 133-135 °C chemsynthesis.com
Boiling Point 325.7±11.0 °C at 760 mmHg
Density 0.988±0.06 g/cm3 chemicalbook.com
InChI Key HYWWTHOGCJXTRI-UHFFFAOYSA-N
CAS Number 5894-65-5 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO B14368882 benzene;N-tert-butylbenzamide CAS No. 90252-29-2

Properties

CAS No.

90252-29-2

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

benzene;N-tert-butylbenzamide

InChI

InChI=1S/C11H15NO.C6H6/c1-11(2,3)12-10(13)9-7-5-4-6-8-9;1-2-4-6-5-3-1/h4-8H,1-3H3,(H,12,13);1-6H

InChI Key

WYHFNMRCTGDWJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1.C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Tert Butylbenzamide and Its Derivatives

Amide Bond Formation Strategies

The most direct and widely utilized method for synthesizing N-tert-butylbenzamide involves the formation of an amide bond between a benzoic acid derivative and tert-butylamine (B42293). This can be achieved through several strategic approaches.

Acylation of Amines with Benzoyl Halides

A classic and efficient method for forming the amide bond is the acylation of tert-butylamine with a benzoyl halide, most commonly benzoyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is a cornerstone of amide synthesis. wikipedia.orgrsc.org

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form N-tert-butylbenzamide and hydrochloric acid.

This method is not limited to benzoyl chloride itself but can be extended to a variety of substituted benzoyl chlorides to produce a range of N-tert-butylbenzamide derivatives. For instance, reactions using 4-nitrobenzoyl chloride, 4-bromobenzoyl chloride, and 4-methylbenzoyl chloride with tert-butylamine have been successfully employed to synthesize the corresponding substituted N-tert-butylbenzamides with high yields. google.com One specific example is the preparation of N-tert-butyl-4-nitrobenzamide, which yielded 77% of the crystalline product. google.com Another preparation of N-tert-butyl-4-bromobenzamide resulted in an 89% yield. google.com

A study reported the synthesis of N-tert-butylbenzamide by reacting benzoyl chloride with t-butylamine, achieving a melting point of 134-136°C for the final product. dtic.mil

ReactantsProductYield (%)Reference
tert-Butylamine, 4-Nitrobenzoyl chlorideN-tert-butyl-4-nitrobenzamide77 google.com
tert-Butylamine, 4-Bromobenzoyl chlorideN-tert-butyl-4-bromobenzamide89 google.com
tert-Butylamine, 4-Methylbenzoyl chlorideN-tert-butyl-4-methylbenzamide89 google.com

A crucial aspect of the Schotten-Baumann reaction is the management of the hydrochloric acid byproduct. The generated HCl can protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction. To mitigate this, a base is added to act as an acid scavenger, neutralizing the HCl and driving the reaction to completion. acs.org

Commonly used bases include aqueous sodium hydroxide (B78521) and tertiary amines like triethylamine (B128534) or pyridine. researchgate.net The use of a two-phase system, with an organic solvent for the reactants and product and an aqueous phase for the base, is a hallmark of the Schotten-Baumann conditions. wikipedia.org This setup ensures that the base neutralizes the acid in the aqueous phase while the organic components remain in the organic layer. wikipedia.org Pyridine can also be employed, and it is noted that it can enhance the acylating power of the acyl chloride. researchgate.net While triethylamine is a common choice, for certain acylations, particularly with strong acylating agents, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is recommended to avoid side reactions where the base itself is acylated.

The choice of solvent can significantly influence the rate and outcome of acylation reactions. The Schotten-Baumann reaction often employs a biphasic system, typically using water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The organic solvent dissolves the starting materials and the amide product, while the aqueous layer contains the base to neutralize the acid formed. wikipedia.org

In some preparations, a single organic solvent is used. For example, the synthesis of various substituted N-tert-butylbenzamides has been successfully carried out in benzene (B151609). google.com In industrial applications, mixed solvent systems such as toluene (B28343) and water are utilized to optimize the synthesis of compounds like N-tert-Butyl-4-nitrobenzamide. smolecule.com Studies on solvent effects have also been conducted using Fourier-transform infrared spectroscopy (FTIR) to investigate the interactions between N-tert-butylbenzamide and various organic solvents. researchgate.net These studies have correlated the carbonyl stretching vibration frequency with solvent parameters, indicating that both self-association of the amide and steric effects are significant factors determined by the solvent environment. researchgate.net Further research has highlighted that nonpolar solvents can be more effective than polar solvents in certain amide synthesis reactions. sci-hub.se

Condensation Reactions (e.g., 4-aminobenzaldehyde (B1209532) with hydrazine (B178648) for substituted derivatives)

The synthesis of derivatives of N-tert-butylbenzamide can also be achieved through condensation reactions. A notable example is the preparation of 4-amino-N-(tert-butyl)benzamide, which can be synthesized through the condensation of 4-aminobenzaldehyde with hydrazine in the presence of chloroform (B151607) and hydrochloric acid. smolecule.combiosynth.com This reaction demonstrates an alternative pathway to introduce functionalities onto the benzamide (B126) structure. smolecule.com The reaction of benzaldehyde (B42025) with hydrazine typically results in the formation of a benzaldehyde hydrazone through a condensation reaction where a molecule of water is eliminated. sinoshiny.com This hydrazone can then be a precursor to more complex structures.

Ritter Reaction Approaches

An alternative and powerful methodology for the synthesis of N-tert-butylamides, including N-tert-butylbenzamide, is the Ritter reaction. This reaction typically involves the reaction of a nitrile with a source of a stable carbocation, such as a tertiary alcohol or an alkene, in the presence of a strong acid catalyst. researchgate.net

Various catalytic systems have been developed to facilitate the Ritter reaction under milder conditions. For the synthesis of N-tert-butylbenzamide, a gram-scale reaction between benzonitrile (B105546) and tert-butanol (B103910) using trifluoromethanesulfonic acid as a catalyst afforded the product in an 84% isolated yield. chem-soc.si Other effective catalysts include phosphoric acid and sulfuric acid. chem-soc.si

Research has also explored the use of solid acid catalysts, which offer advantages in terms of recyclability and ease of workup. Aluminum hydrogen sulfate (B86663) [Al(HSO4)3] has been shown to be an efficient and reusable heterogeneous catalyst for the Ritter reaction between various nitriles and alcohols, including the synthesis of N-tert-butyl amides. researchgate.net Another example is the use of sulfated polyborate as a mild and eco-friendly catalyst for the synthesis of N-tert-butyl amides from nitriles and tertiary alcohols under solvent-free conditions. researchgate.net

The scope of the Ritter reaction has been expanded by using tert-butyl acetate (B1210297) as the tert-butyl source in the presence of a Lewis acid catalyst like boron trifluoride etherate, which allows for the selective amidation of benzonitrile. chemicalbook.com

ReactantsCatalystYield (%)Reference
Benzonitrile, tert-ButanolTrifluoromethanesulfonic acid84 chem-soc.si
Benzonitrile, tert-ButanolPhosphoric acid96 (conversion) chem-soc.si
Benzonitrile, tert-ButanolSulfuric acid98 (conversion) chem-soc.si
Nitriles, tert-Butyl alcoholAluminum hydrogen sulfateGood to excellent researchgate.net
Nitriles, tert-Butyl alcoholSulfated polyborateGood to excellent researchgate.net
Benzonitrile, tert-Butyl acetateBoron trifluoride etherateGood chemicalbook.com

Utilization of Nitriles with tert-Butanol or tert-Butyl Derivatives

The Ritter reaction is a well-established method for the formation of C-N bonds, leading to the synthesis of N-substituted amides. ias.ac.inirb.hr This reaction typically involves the reaction of a nitrile with a carbocation precursor, such as a tertiary alcohol, in the presence of a strong acid. irb.hr

Catalytic Systems for Ritter Reactions

Various catalytic systems have been developed to facilitate the Ritter reaction for the synthesis of N-tert-butylbenzamide under milder and more efficient conditions, addressing the limitations of using stoichiometric amounts of strong, corrosive acids like sulfuric acid. ias.ac.inirb.hr

Copper(II) Triflate (Cu(OTf)₂): Copper(II) triflate has been demonstrated as a highly stable and efficient catalyst for the Ritter reaction between nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature. researchgate.net This method has been successfully applied to a range of nitriles, including alkyl, aryl, benzyl, and furyl nitriles, to produce N-tert-butyl amides in excellent yields. researchgate.netresearchgate.net The reaction is believed to proceed through the activation of di-tert-butyl dicarbonate by the Lewis acidic Cu(OTf)₂. researchgate.net

Zinc(II) Perchlorate (B79767) Hexahydrate (Zn(ClO₄)₂·6H₂O): Zinc(II) perchlorate hexahydrate is another effective catalyst for the one-pot synthesis of amides from alcohols, acetic anhydride, and nitriles. researchgate.net This method involves an initial esterification followed by a Ritter reaction sequence. researchgate.net It is applicable to a variety of alcohols, including tertiary alcohols, and different types of nitriles. researchgate.net

Iron(III) Perchlorate Hydrate (B1144303) (Fe(ClO₄)₃·xH₂O): Iron(III) perchlorate has proven to be an economical and efficient catalyst for the Ritter reaction, particularly in the synthesis of N-substituted amides from esters and nitriles under solvent-free conditions. researchgate.netorganic-chemistry.org This catalyst is effective for the reaction of various esters, including tert-butyl esters, with a range of nitriles. organic-chemistry.org Furthermore, Fe(ClO₄)₃·xH₂O catalyzes the reaction of nitriles with di-tert-butyl dicarbonate at room temperature under solvent-free conditions to afford N-tert-butyl amides in good to high yields, tolerating a wide array of functional groups. researchgate.netconnectedpapers.com

Sulfated Polyborate: A solid acid catalyst, sulfated polyborate, offers a mild, efficient, and environmentally friendly option for the synthesis of N-tert-butyl amides via the Ritter reaction of nitriles with tertiary alcohols. ias.ac.indntb.gov.uarsc.org This catalyst, prepared from boric acid and chlorosulfonic acid, exhibits both Brønsted and Lewis acidity. ias.ac.inias.ac.in The reactions are typically carried out under solvent-free conditions at elevated temperatures (e.g., 100°C), providing good to excellent yields in short reaction times. ias.ac.in An important advantage of this catalyst is its recyclability without a significant loss of activity. ias.ac.inresearchgate.net

Table 1: Comparison of Catalysts for N-tert-butylbenzamide Synthesis via Ritter Reaction

Catalyst Reactants Conditions Time (h) Yield (%) Reference
Sulfated polyborate Benzonitrile, tert-butanol Solvent-free, 100°C 1 96 ias.ac.in
Cu(OTf)₂ Benzonitrile, di-tert-butyl dicarbonate Solvent-free, RT - 87 researchgate.net
Fe(ClO₄)₃·xH₂O Nitriles, di-tert-butyl dicarbonate Solvent-free, RT - - researchgate.net
Zn(ClO₄)₂·6H₂O Alcohols, Ac₂O, Nitriles Solvent-free - - researchgate.net
Application of Di-tert-butyl Dicarbonate in Amide Synthesis

Di-tert-butyl dicarbonate (Boc anhydride) serves as an effective source of the tert-butyl group in the synthesis of N-tert-butyl amides. researchgate.netresearchgate.netwikipedia.org In a modified Ritter reaction, di-tert-butyl dicarbonate reacts with nitriles in the presence of a Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂) or iron(III) perchlorate (Fe(ClO₄)₃·xH₂O), to produce N-tert-butyl amides. researchgate.netresearchgate.netresearchgate.net This method is advantageous as it often proceeds under mild, solvent-free conditions at room temperature and provides high yields. researchgate.netresearchgate.net The reaction is compatible with a variety of nitriles, including those with electron-donating and electron-withdrawing groups. researchgate.net

Mechanochemical Ritter Reaction Protocols

Mechanochemical methods, specifically ball milling, have been developed as a rapid and efficient alternative for conducting the Ritter reaction at room temperature. irb.hr This solvent-free or low-solvent approach utilizes a Brønsted acid catalyst, such as phosphoric acid or sulfuric acid, to promote the reaction between nitriles and alcohols. irb.hr For instance, the reaction of benzonitrile with tert-butanol using phosphoric acid as a catalyst resulted in a 96% conversion to N-tert-butylbenzamide after 60 minutes of milling. irb.hr This protocol has been shown to be applicable to a range of functionalized nitriles and various secondary and tertiary alcohols, and it has been successfully scaled up to the gram scale, affording N-tert-butylbenzamide in 84% isolated yield. irb.hr

Reaction of Isobutylene (B52900) with Aryl Cyanides

The classical Ritter reaction can also be carried out using alkenes, such as isobutylene, as the carbocation precursor in the presence of a strong acid. The reaction of isobutylene with aryl cyanides in the presence of an acid catalyst leads to the formation of N-tert-butylbenzamide derivatives. This approach is a fundamental variation of the Ritter reaction for synthesizing N-substituted amides. irb.hr

Photochemical Synthesis Routes

Benzoyl Radical-Mediated Formation from Aromatic Aldehydes and tert-Butylamine

An alternative, non-classical route to N-tert-butylbenzamides involves a photochemical process. beilstein-journals.orgthieme-connect.de The irradiation of aromatic aldehydes, such as benzaldehyde, in the presence of tert-butylamine can lead to the formation of the corresponding N-tert-butylbenzamide. beilstein-journals.orgthieme-connect.de This reaction is thought to proceed through the formation of a benzoyl radical. beilstein-journals.org The initial photochemical excitation of the aldehyde can lead to the generation of this radical intermediate, which then reacts with tert-butylamine. The resulting radical intermediate is subsequently oxidized to the final amide product. beilstein-journals.org However, this method can be associated with low to moderate yields due to competing side reactions, such as the formation of imines, which can be catalyzed by benzoic acid formed from the oxidation of benzaldehyde during the photoreaction. beilstein-journals.org The reaction has been demonstrated with various substituted benzaldehydes, including 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde, and 4-fluorobenzaldehyde. beilstein-journals.org

Competing Processes and Reaction Selectivity under Photoreaction Conditions

A significant competing process is the formation of an imine (N-benzyliden-tert-butylamine), which can be catalyzed by benzoic acid. beilstein-journals.org This benzoic acid is not an externally added catalyst but is formed in situ from the oxidation of benzaldehyde during the photoreaction. beilstein-journals.org The presence of oxygen, even in trace amounts, can promote this oxidation. thieme-connect.de This concurrent imine formation is a major factor contributing to the often low yields of N-tert-butylbenzamide. beilstein-journals.org

Furthermore, a competition exists between two key bimolecular processes. beilstein-journals.org The first is the reaction of a triplet-state aldehyde molecule with a ground-state aldehyde molecule. The second is the desired reaction of a triplet-state aldehyde molecule with the amine. beilstein-journals.org The relative rates of these processes directly impact the efficiency of amide formation.

The photolysis of benzaldehyde can also lead to other byproducts. For instance, irradiation of benzaldehyde in the presence of tert-butylamine has been observed to produce not only N-tert-butylbenzamide but also N-benzyliden-tert-butylamine and a reduced dimeric product. thieme-connect.de The formation of these byproducts highlights the complexity of achieving high selectivity in this photochemical reaction. In a typical procedure, irradiating a solution of benzaldehyde and tert-butylamine in benzene with a medium-pressure mercury lamp for 16 hours resulted in a 32% yield of N-tert-butylbenzamide after purification. thieme-connect.de

Table 1: Products from the Photoreaction of Benzaldehyde and tert-Butylamine

Product Name Chemical Structure Role/Formation Reference
N-tert-butylbenzamide C₆H₅CONH(C(CH₃)₃) Desired product thieme-connect.de
N-benzyliden-tert-butylamine C₆H₅CH=N(C(CH₃)₃) Byproduct from condensation beilstein-journals.orgthieme-connect.de
Benzoic Acid C₆H₅COOH Catalyst for imine formation, formed from benzaldehyde oxidation beilstein-journals.org
Reduced Dimer Not specified Byproduct thieme-connect.de

Oxidative Amidation Pathways (General Considerations)

Oxidative amidation represents a broad and versatile strategy for the synthesis of amides, including N-tert-butylbenzamide, by forming the amide bond directly from precursors without the need to pre-activate a carboxylic acid. vu.nlresearchgate.net These methods often involve the oxidation of an intermediate formed from an aldehyde or an alcohol in the presence of an amine. researchgate.netresearchgate.net

One common pathway is the catalytic oxidative amidation of aldehydes. vu.nl In this approach, an aldehyde reacts with an amine in the presence of an oxidizing agent and a catalyst. For instance, aromatic aldehydes can be converted to N-tert-butylbenzamides by reacting them with tert-butylamine in the presence of a suitable catalyst system. researchgate.net A method reported in 2016 describes the reaction of an aromatic aldehyde with tert-butylamine at 100 °C to produce N-tert-butylbenzamide. researchgate.net Another approach involves a two-step, one-pot radical-mediated oxidation where N-bromosuccinimide is used to generate an acid bromide from an aldehyde, which then immediately reacts with an amine present in the mixture. thieme-connect.de

The direct oxidative amidation of alcohols is another significant pathway. researchgate.net This method avoids the initial oxidation of an alcohol to an aldehyde as a separate step. For example, N-tert-butyl amides can be synthesized from alcohols or ethers using zinc chloride as a catalyst in a one-pot reaction. smolecule.com

Electrochemical oxidation also provides a route to amides. The constant current electrochemical oxidation of an amine and formaldehyde, mediated by potassium iodide, can yield the corresponding amide. thieme-connect.de Mechanistically, it is proposed that the iodide mediates the oxidation of an initially formed aminal or hemiaminal intermediate directly to the amide. thieme-connect.de

These oxidative methods are part of a larger family of reactions for amide synthesis that are continually being developed to offer greener and more efficient catalytic alternatives to traditional condensation reactions. researchgate.net However, steric hindrance can be a limiting factor in some of these reactions. For example, the synthesis of N-tert-butylbenzamide via certain iron-catalyzed microwave-promoted methods resulted in a modest yield of 42%, highlighting the influence of the bulky tert-butyl group. researchgate.net

Table 2: Overview of Oxidative Amidation Precursors for Amide Synthesis

Precursor Reagents/Conditions Product Reference
Aldehydes Primary or secondary amines, radical-mediated oxidation (e.g., NBS, AIBN) Amides thieme-connect.de
Aldehydes tert-butylamine, 100 °C N-tert-butylbenzamide researchgate.net
Alcohols/Ethers Nitriles, Zinc chloride or other catalysts tert-butyl amides smolecule.com
Aldehydes (Formaldehyde) Amines, KI, constant current electrolysis N-unsubstituted amides thieme-connect.de
Thiocarbamates Grignard reagents Secondary amides vu.nl

Elucidation of Reaction Mechanisms Involving N Tert Butylbenzamide

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. N-tert-butylbenzamide has been a key substrate in the development and mechanistic understanding of these reactions, particularly those involving Group 9 metals and ruthenium.

The direct amination of C-H bonds using organic azides as the nitrogen source is a highly efficient method for forming C-N bonds. ibs.re.kr Research has focused on catalysts involving Group 9 metals (cobalt, rhodium, and iridium) with N-tert-butylbenzamide as a model substrate. researchgate.netresearchgate.net

Detailed experimental and computational studies have outlined a multi-step catalytic cycle for the amination of N-tert-butylbenzamide with organic azides, catalyzed by Cp*M(III) complexes (where M = Co, Rh, Ir). researchgate.netresearchgate.net The proposed mechanism involves four key steps: researchgate.net

Metallacycle Formation: The reaction initiates with the formation of a catalytically active metallacycle intermediate through the coordination of the amide group of N-tert-butylbenzamide to the metal center, followed by C-H bond activation. researchgate.netrsc.org

Nitrenoid Formation: The organic azide (B81097) then coordinates to the metal center. This is followed by the extrusion of dinitrogen (N₂) to generate a highly reactive metal-nitrenoid intermediate. researchgate.netresearchgate.net For rhodium and iridium, these are characterized as diamagnetic metal nitrenoids with strong M=NR double bonds. researchgate.net In contrast, the cobalt analogue is described as a "Co(III)-[N(H)Ph(BA)] complex" with a single-bond character. researchgate.net

Migratory Insertion: The newly formed nitrenoid moiety undergoes migratory insertion into the metal-carbon bond of the metallacycle. researchgate.netresearchgate.net This step proceeds with a relatively low energy barrier. researchgate.net

Metal Effects: Integrated experimental and theoretical studies have shown that iridium-based catalysts are generally superior to rhodium and cobalt in terms of reaction rates and efficiency. researchgate.net This enhanced reactivity is attributed to intrinsically strong relativistic effects in iridium. researchgate.net Cobalt, on the other hand, shows little activity because the final protodemetalation step is both kinetically and thermodynamically inaccessible. researchgate.netresearchgate.net

Table 1: Calculated Energy Barriers for Key Steps in the C-H Amination of N-tert-butylbenzamide with Phenyl Azide. researchgate.net

Metal CatalystN₂ Extrusion Barrier (kcal/mol)CMD Barrier (kcal/mol)
Co -51.9
Rh 30.940.6
Ir -33.9

Data derived from DFT calculations.

Azide Substrate Effects: The electronic nature of the organic azide also significantly influences the reaction energetics. For instance, in the rhodium-catalyzed amination of N-tert-butylbenzamide, substituting the phenyl azide with an electron-withdrawing group like 3,5-bis(trifluoromethyl)phenyl azide leads to a reduction in the energy barriers for both the N₂-extrusion and the concerted metalation-deprotonation steps. researchgate.net

Table 2: Effect of Azide Substituent on Reaction Energetics for Rh-Catalyzed C-H Amination. researchgate.net

Azide SubstrateN₂ Extrusion Barrier (kcal/mol)CMD Barrier (kcal/mol)
Phenyl azide30.940.6
3,5-Bis(trifluoromethyl)phenyl azide23.735.4

Data derived from DFT calculations.

The amide group in N-tert-butylbenzamide can act as a directing group to guide the regioselective arylation of the ortho-C(sp²)–H bonds of the benzene (B151609) ring. Both ruthenium(II) and rhodium(III) catalysts have been effectively employed for this transformation. acs.orgnih.govresearchgate.net

A Ru(II)-catalyzed methodology has been developed for the ortho-arylation of N-tert-butylbenzamide using arylboronic acids as the arylating agents. acs.orgnih.gov Under specific reaction conditions, this method provides the ortho-arylated product in good yield. For example, the reaction of N-tert-butylbenzamide with an arylboronic acid in the presence of a Ru(II) catalyst resulted in a 65% yield of the ortho-arylated product. acs.orgnih.gov This demonstrates the utility of the amide as a directing group in achieving high regioselectivity in C-H functionalization reactions. acs.org This catalytic system has also been extended to other substrates, highlighting its broad applicability. nih.gov

Regioselective Arylation of C(sp2)–H Bonds (e.g., Ru(II)- and Rh(III)-catalyzed processes)

Acid-Catalyzed Hydrolysis Investigations

The hydrolysis of amides is a fundamental organic reaction. Studies on the acid-catalyzed hydrolysis of N-tert-butylbenzamide have revealed a distinct mechanistic pathway compared to other N-alkylated benzamides. researchgate.netcdnsciencepub.com While most N-alkyl benzamides undergo hydrolysis via acyl-nitrogen bond cleavage, N-tert-butylbenzamide reacts through a different mechanism involving carbon-nitrogen bond cleavage. researchgate.netcdnsciencepub.com This alternative pathway is attributed to the stability of the tertiary carbocation that is formed upon cleavage. This process is considered a distinct type of acid-catalyzed cleavage for an amide system. cdnsciencepub.com Further investigations using ultraviolet spectroscopy of N-tert-butylbenzamide in sulfuric acid solutions indicate that two processes occur: protonation of the molecule and either a tautomerization from N- to O-protonated forms or a significant medium effect on the O-protonated species. researchgate.net

Mechanistic Pathways of Amide Hydrolysis (e.g., carbon-nitrogen bond cleavage in N-tert-butyl derivatives)

The acid-catalyzed hydrolysis of amides typically proceeds through a mechanism involving the formation of a tetrahedral intermediate from the O-protonated substrate. However, N-tert-butylbenzamide stands as an exception to this general pathway. researchgate.netcdnsciencepub.com Its hydrolysis mechanism involves the cleavage of the carbon-nitrogen bond. researchgate.netcdnsciencepub.com This distinct pathway is attributed to the presence of the bulky tert-butyl group attached to the nitrogen atom.

Studies on the acid hydrolysis of N-tert-butylbenzamide have shown that the reaction does not follow the typical A-1 process, where the rate-determining step is the formation of a tert-butyl carbonium ion. cdnsciencepub.com Instead, a feasible transition state involves a structure where the C-N bond is breaking. dtic.mil In experiments where N-tert-butylbenzamide was treated with concentrated hydrobromic acid, the solution quickly became cloudy upon heating and separated into two phases, with benzoic acid being one of the products, indicating the cleavage of the amide bond. dtic.mil This behavior contrasts with other N-alkyl derivatives of benzamide (B126), which follow a more uniform A-OT-2 mechanism, characterized by the rate-determining formation of an oxonium-type tetrahedral intermediate from the O-protonated amide. researchgate.netcdnsciencepub.com

Ultraviolet spectra of N-tert-butylbenzamide in sulfuric acid solutions ranging from 0-92% indicate that two processes occur over this acidity range. researchgate.net One is the protonation of the molecule, and the other is suggested to be either a tautomerization from N- to O-protonated forms or a significant medium effect on the O-protonated species. researchgate.net

Analysis of Transition-State Activity Coefficients

The transition-state activity coefficient (f‡) approach is a valuable tool for elucidating the mechanisms of acid-catalyzed reactions. When applied to the hydrolysis of benzamide and its N-alkyl derivatives, a consistent pattern of medium dependence of log(f‡) is observed for most derivatives, showing a significant destabilization of the transition state (S‡) across the entire acidity range studied. researchgate.netcdnsciencepub.com This destabilization is nearly identical to that observed in the AAc-2 type of ester hydrolysis. researchgate.net

Reactions with Organoaluminium Reagents

Formation of Aluminium Amidate Complexes

N-tert-butylbenzamide reacts with organoaluminium reagents, such as trimethylaluminium (AlMe₃), through protonolysis to form various aluminium amidate complexes. exlibrisgroup.compublish.csiro.au The stoichiometry of the reactants plays a crucial role in determining the structure of the final product. The amidate ligand in these complexes typically coordinates to the aluminium center in a κ² fashion, bonding through both the nitrogen and oxygen atoms. exlibrisgroup.compublish.csiro.au

The reaction of N-tert-butylbenzamide with one, two, or three equivalents of trimethylaluminium yields distinct aluminium–amidate complexes. exlibrisgroup.compublish.csiro.au For instance, reacting N-tert-butylbenzamide with 1.1 molar equivalents of Me₃Al in refluxing hexane (B92381) produces a five-coordinated, dimeric compound, {[κ²-N,O-(t-BuNCOPh)]AlMe₂}₂. researchgate.net Increasing the amount of the organoaluminium reagent to 2.2 molar equivalents leads to a monomeric complex, [Me₂Al{η²-tBuNCPh(μ-O)}AlMe₃]. researchgate.net

These reactions provide a reliable route to synthesize a series of aluminium–amidate complexes with varying ligand-to-metal ratios. The resulting complexes have been characterized using ¹H and ¹³C NMR spectroscopy and single-crystal X-ray diffraction. exlibrisgroup.compublish.csiro.au An alternative synthetic route involves a salt metathesis reaction between the potassium salt of the amide, K(t-BuNCOPh), and dimethylaluminium chloride. exlibrisgroup.compublish.csiro.au

Table 1: Products from the Reaction of N-tert-butylbenzamide with Trimethylaluminium (AlMe₃)

Equivalents of N-tert-butylbenzamide Equivalents of AlMe₃ Product Complex Reference
1 1 {[κ²-N,O-(t-BuNCOPh)]AlMe₂}₂ exlibrisgroup.com, publish.csiro.au
2 1 [κ²-N,O-(t-BuNCOPh)]₂AlMe exlibrisgroup.com, publish.csiro.au
3 1 [κ²-N,O-(t-BuNCOPh)]₃Al exlibrisgroup.com, publish.csiro.au
1 1.1 {[Me₂Al{η²-tBuNC(Ph)(μ-O)}]}₂ researchgate.net

Mechanistic Aspects of Aluminium Diketiminate Synthesis

The reactions of amides with organoaluminium compounds serve as a useful synthetic route to aluminium diketiminates. researchgate.net While the direct reaction with N-tert-butylbenzamide primarily yields aluminium amidate complexes, the mechanistic principles are related. The formation of a β-diketiminate-like structure can occur upon the deprotonation of an acidic methylene (B1212753) bridge in related ligand precursors, leading to a delocalized negative charge across the ligand framework, which exhibits mesomeric stabilization between carbanionic and amidic resonance structures. researchgate.net

The synthesis of related amidinate aluminium complexes, which share structural similarities with diketiminates, proceeds via the reaction of trialkylaluminium with benzamidine (B55565) proligands. rsc.org This suggests that the initial step in the formation of these types of complexes is an acid-base reaction or protonolysis, where the organoaluminium compound deprotonates the amide or a related precursor. exlibrisgroup.compublish.csiro.auresearchgate.net In the case of N-tert-butylbenzamide, the acidic N-H proton reacts with a methyl group from trimethylaluminium, releasing methane (B114726) gas and forming the aluminium-amidate bond. exlibrisgroup.compublish.csiro.au The subsequent coordination and structure (monomeric, dimeric, or trimeric) are influenced by factors such as the stoichiometry of the reactants and the steric bulk of the substituents on the amide. acs.org

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of N-tert-butylbenzamide.

The proton NMR (¹H NMR) spectrum of N-tert-butylbenzamide in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that can be definitively assigned to its distinct proton environments. rsc.org The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.46 ppm. rsc.org The aromatic protons on the benzene (B151609) ring typically resonate in the region of 7.37 to 7.70 ppm. rsc.org Specifically, the two protons ortho to the carbonyl group appear as a multiplet around 7.70 ppm, while the remaining three protons (meta and para) are observed as a multiplet between 7.37 and 7.45 ppm. rsc.org A broad singlet, corresponding to the amide proton (N-H), is typically found around 5.97 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for N-tert-butylbenzamide in CDCl₃

Chemical Shift (ppm) Multiplicity Integration Assignment
7.70 m 2H Aromatic (ortho)
7.45-7.37 m 3H Aromatic (meta, para)
5.97 br s 1H N-H
1.46 s 9H tert-butyl

Data sourced from a 400 MHz NMR spectrometer. rsc.org

The carbon-13 NMR (¹³C NMR) spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide group gives a signal at approximately 166.9 ppm. rsc.org The carbon atoms of the benzene ring appear in the range of 126.6 to 135.8 ppm. The ipso-carbon (the one attached to the carbonyl group) is found at about 135.8 ppm, while the other aromatic carbons resonate at 131.0 ppm, 128.4 ppm, and 126.6 ppm. rsc.org The quaternary carbon of the tert-butyl group is observed at 51.5 ppm, and the three equivalent methyl carbons of the tert-butyl group produce a signal at 28.8 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for N-tert-butylbenzamide in CDCl₃

Chemical Shift (ppm) Assignment
166.9 C=O (amide)
135.8 Aromatic (ipso-C)
131.0 Aromatic (CH)
128.4 Aromatic (CH)
126.6 Aromatic (CH)
51.5 Quaternary C (tert-butyl)
28.8 CH₃ (tert-butyl)

Data sourced from a 100 MHz NMR spectrometer. rsc.org

NMR spectroscopy is instrumental in monitoring the progress of reactions involving N-tert-butylbenzamide, such as its synthesis via the Ritter reaction from benzonitrile (B105546) and tert-butanol (B103910). ias.ac.in By taking aliquots from the reaction mixture at different time intervals, the disappearance of starting material signals and the appearance of product signals can be tracked to determine reaction completion. rsc.org For instance, in the synthesis of 2-benzamido-N-tert-butylbenzamide, ¹H NMR can be used to observe the formation of the product alongside any intermediates or byproducts, confirming that the cyclodehydration to the corresponding quinazolinone is facilitated by the palladium catalyst rather than being a purely thermal process. utrgv.edu

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in N-tert-butylbenzamide, particularly the N-H and C=O bonds of the amide linkage.

The IR spectrum of N-tert-butylbenzamide recorded as a KBr pellet shows a distinct N-H stretching vibration at approximately 3332 cm⁻¹. rsc.org The carbonyl (C=O) stretching frequency, often referred to as the Amide I band, is observed at around 1643 cm⁻¹. rsc.org The Amide II band, which is primarily due to N-H bending, is also a characteristic feature. msu.edu Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below this value.

Table 3: Key IR Absorption Bands for N-tert-butylbenzamide (KBr Pellet)

Wavenumber (cm⁻¹) Assignment
3332 N-H stretch
1643 C=O stretch (Amide I)

Data obtained from solid-state KBr pellet measurements. rsc.org

The vibrational frequencies of the N-H and C=O groups in N-tert-butylbenzamide are sensitive to the solvent environment. Studies have shown that the wavenumber of the carbonyl stretching vibration (ν(C=O)) can be correlated with various solvent parameters, such as the solvent acceptor number (AN) and other linear solvation energy relationships. researchgate.net This sensitivity arises from solute-solvent interactions, primarily hydrogen bonding and dipole-dipole interactions. researchgate.net An increase in solvent polarity generally leads to a red shift (a decrease in wavenumber) of the C=O stretching frequency, indicating a weakening of the carbonyl bond due to interactions with the solvent molecules. researchgate.netacs.orgkuleuven.be These correlations provide insight into the nature and strength of intermolecular forces between the amide and the surrounding solvent. researchgate.net

X-ray Diffraction Crystallography

X-ray diffraction (XRD) crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing. For N-tert-butylbenzamide and its derivatives, XRD studies have been instrumental in understanding their solid-state structures and the geometries of related catalytic intermediates. While a comprehensive single-crystal XRD study for the parent N-tert-butylbenzamide is not extensively detailed in available literature, analysis of closely related derivatives and reaction intermediates provides a clear picture of its structural characteristics.

The precise measurement of bond lengths, bond angles, and torsion angles through X-ray crystallography allows for a detailed description of a molecule's conformation. For benzamide (B126) derivatives, key parameters include the planarity of the amide group, the orientation of the phenyl and tert-butyl groups, and the geometry at the nitrogen atom.

A notable example is the structural analysis of N-bromo-N-(tert-butyl)benzamide, an N-halogenated derivative. X-ray diffraction measurements revealed significant changes in the amide geometry upon bromination when compared to the parent amide, N-tert-butylbenzamide. The C=O bond length shortens to 1.211(5) Å, while the C–N bond elongates to 1.390(5) Å. chemicalbook.com This alteration is indicative of a shift in electron distribution within the amide bond. Furthermore, the nitrogen atom in N-bromo-N-(tert-butyl)benzamide exhibits substantial pyramidalization, with a Winkler–Dunitz χN value of 40.52°, a stark contrast to the nearly planar nitrogen (4.99°) in the parent amide. chemicalbook.com This pyramidal geometry is a critical structural feature, influencing the reactivity of N-bromoamides in chemical transformations.

In another complex, (Z)-N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-bromophenyl)thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, the 4-tert-butylbenzamide (B1266068) moiety is a key component. niscpr.res.in The structure of this hybrid molecule was determined by direct methods from single-crystal X-ray diffraction data, confirming the connectivity and stereochemistry of the complex system. niscpr.res.in

Detailed bond lengths for a related organoselenium compound derived from N-(tert-butyl)benzamide, 2-((4-bromophenyl) carbamoyl) phenylselenenyl bromide, have also been elucidated. The analysis showed a C=O bond length of 1.244 Å and a C-N bond distance of 1.355 Å, alongside a crucial intramolecular Se···O interaction distance of 2.180 Å. chemspider.com These findings highlight how functionalization at the ortho position of the benzamide ring influences the core amide structure.

Table 1: Comparison of Key Bond Parameters in N-tert-butylbenzamide and a Derivative Data for N-tert-butylbenzamide is inferred from comparative studies.

ParameterN-tert-butylbenzamide (PhCONH(t-Bu))N-bromo-N-(tert-butyl)benzamideSource
C=O Bond Length (Å) ~1.2241.211(5) chemicalbook.com
C–N Bond Length (Å) ~1.3381.390(5) chemicalbook.com
Nitrogen Pyramidalization (χN, °) 4.9940.52 chemicalbook.com

Crystal packing describes the arrangement of molecules in a crystal lattice, which is defined by a specific unit cell and space group. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

An example of crystallographic data from a related metal complex, {LSm[N(SiMe3)2]∙THF}2 (where L is the deprotonated N,N'-(cyclohexane-1,2-diyl)bis(4-tert-butylbenzamide) ligand), is presented in the table below to illustrate the type of information obtained from such an analysis. This data defines the fundamental repeating unit of the crystal.

Table 2: Illustrative Crystallographic Data for a Samarium Complex of a Bis(4-tert-butylbenzamide) Ligand This data is for a related complex and serves as an example.

ParameterValueSource
Chemical Formula C56H98N4O4Si4Sm2 acs.org
Formula Weight 1372.78 acs.org
Crystal System Monoclinic acs.org
Space Group P2(1)/n acs.org
a (Å) 14.198(3) acs.org
b (Å) 19.345(4) acs.org
c (Å) 14.331(3) acs.org
**β (°) **113.88(3) acs.org
Volume (ų) 3591.9(12) acs.org
Z 2 acs.org

X-ray crystallography plays a crucial role in mechanistic studies of catalysis by enabling the structural characterization of reaction intermediates, which provides direct evidence for proposed catalytic cycles. N-tert-butylbenzamide is often used as a substrate in transition metal-catalyzed C-H activation and functionalization reactions.

In a study on the Ru(II)-catalyzed C-H arylation of various substrates, including N-tert-butylbenzamide, a key reaction intermediate was isolated and characterized by single-crystal X-ray diffraction. acs.orgresearchgate.net This intermediate was identified as a quinoline (B57606) N-oxide coordinated ruthenium adduct, confirming the role of the metal complex in the reaction pathway. acs.orgresearchgate.net The ability to isolate and structurally define such species is a significant step in understanding the mechanism and improving the catalyst design.

In addition to experimental characterization, computational studies have been used to predict the geometries of proposed catalytic intermediates in reactions involving N-tert-butylbenzamide. For the C-H amination of N-tert-butylbenzamide catalyzed by rhodium and iridium complexes, a metal-nitrenoid intermediate has been proposed. researchgate.net Density functional theory (DFT) calculations revealed the geometry of this transient species, including a calculated Rh-N bond length of 1.91 Å in the Rh-nitrenoid intermediate, which is significantly shorter than a typical Rh-N single bond, suggesting a double bond character. These computational models, when combined with experimental data, provide a comprehensive understanding of the catalytic process at a molecular level.

Computational Chemistry Applications in N Tert Butylbenzamide Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure and properties of many-body systems like molecules. It has been extensively applied to N-tert-butylbenzamide and its derivatives to elucidate fundamental aspects of their chemical nature.

Prediction of Electronic Structures and Reactivity Profiles

DFT calculations are instrumental in determining the electronic landscape of N-tert-butylbenzamide. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For instance, studies on related benzamide (B126) derivatives have shown that a small energy gap, as calculated by DFT, corresponds to high chemical reactivity. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as electrophilicity, chemical potential, and chemical softness, provide a quantitative measure of the molecule's reaction tendencies. nih.gov For example, the HOMO-LUMO gap for N-propylbenzamide, a related compound, was calculated at the B3LYP/6-311+G(d,p) level to be 6.2 eV, indicating moderate electrophilicity.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study electronic structure. uni-muenchen.de It provides a detailed picture of charge distribution, hybridization, and delocalization effects, such as hyperconjugation. uni-muenchen.deresearchgate.net NBO analysis can reveal stabilizing interactions, like those between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent bonds, which influence the molecule's conformation and reactivity. nih.govrsc.org

Table 1: Calculated Electronic Parameters for a Representative Benzamide Derivative

ParameterDescriptionTypical Calculated ValueReference
EHOMO Energy of the Highest Occupied Molecular OrbitalVaries with derivative nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalVaries with derivative nih.gov
Energy Gap (Egap) ELUMO - EHOMO~4-6 eV nih.gov
Electronegativity (χ) -(EHOMO + ELUMO)/2Varies with derivative nih.gov
Chemical Hardness (η) (ELUMO - EHOMO)/2Varies with derivative nih.gov

Calculation of Spectroscopic Parameters and Conformational Preferences

DFT methods are highly effective in predicting spectroscopic data, which is vital for structural elucidation. Theoretical calculations of infrared (IR) spectra can reproduce experimental vibrational frequencies with high accuracy, aiding in the assignment of characteristic peaks. researchgate.net For N-tert-butylbenzamide, the key vibrational modes include the N-H stretch (around 3332 cm⁻¹) and the amide C=O stretch (around 1643 cm⁻¹). rsc.org DFT calculations, often with scaling factors, can predict these frequencies and help understand how they are affected by factors like solvent and hydrogen bonding. researchgate.netrsc.org

Similarly, DFT is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. uva.nlnih.gov Theoretical ¹H and ¹³C NMR spectra are compared with experimental data to confirm molecular structures. rsc.org For N-tert-butylbenzamide, characteristic ¹H NMR signals include the aromatic protons (7.37–7.70 ppm), the amide proton (around 5.97 ppm), and the singlet for the nine tert-butyl protons (around 1.46 ppm). rsc.org The ¹³C NMR signals for the carbonyl carbon (~166.9 ppm) and the tert-butyl carbons (~28.8 ppm) are also key identifiers. rsc.org

These spectroscopic calculations are often performed in conjunction with conformational analysis. researchgate.net DFT is used to optimize the geometry of different possible conformers and determine their relative energies, thereby identifying the most stable structures. For N-substituted amides, the orientation of the substituent groups can significantly impact their properties, and computational studies help to understand these preferences. researchgate.net

Mechanistic Investigations of Reaction Pathways and Energy Barriers

One of the most powerful applications of DFT is in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers for chemical reactions. This provides a molecular-level understanding of reaction kinetics and thermodynamics.

For example, DFT studies have been crucial in investigating the iridium-catalyzed C-H amination and cyclization of N-(tert-butyl)benzamide with alkyl azides. science.gov These calculations help to propose and validate catalytic cycles, suggesting that the reaction proceeds through steps like C-H activation, nitrene formation, and reductive elimination. Mechanistic studies supported by DFT can explain how the azido (B1232118) group acts first as an electrophilic amine source and later as a nucleophile in the reaction sequence. science.gov Another example is the computational investigation of the Ritter reaction to form N-tert-butylbenzamide, where heats of formation for reactants, products, and intermediates are calculated to predict the most likely reaction pathway. science.gov

Table 2: Example of Calculated Energy Barriers for a Catalytic Reaction Step

Reaction StepCatalyst SystemCalculated Energy Barrier (kcal/mol)Reference
N₂-extrusion[(BA)(Cp)Rh]⁺30.9 science.gov
N₂-extrusion (with CF₃ groups)[(BA)(Cp)Rh]⁺23.7 science.gov
Concerted Metalation-Deprotonation[(BA)(Cp)Rh]⁺40.6 science.gov
Concerted Metalation-Deprotonation (with CF₃ groups)[(BA)(Cp)Rh]⁺35.4 science.gov

Note: Data pertains to the C-H amination of N-tert-butylbenzamide (BA-H) with different azides.

Analysis of Intermolecular Interaction Strengths (e.g., hydrogen bonding stability)

N-tert-butylbenzamide, as a secondary amide, can participate in intermolecular hydrogen bonding, forming dimers or larger aggregates. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. DFT calculations are used to model these interactions and quantify their strength. researchgate.net

Studies on the self-association of N-substituted amides use DFT to calculate the structural parameters and binding energies of hydrogen-bonded complexes. researchgate.netresearchgate.net These calculations can predict the geometry of the hydrogen bonds (e.g., N-H···O distance and angle) and the stabilization energy gained from their formation. This information is crucial for understanding the physical properties of the compound in solid and solution phases. It has been noted that both inductive and steric effects play a significant role in the stability of these hydrogen-bonded structures. researchgate.net The bulky tert-butyl group, for instance, can sterically hinder self-association compared to less bulky N-substituents. researchgate.net

Identification of Favorable Reaction Sites (e.g., Fukui functions)

To predict the regioselectivity of chemical reactions, DFT can be used to calculate reactivity indices such as Fukui functions. The Fukui function indicates the change in electron density at a particular point in a molecule when the total number of electrons is changed. It helps to identify the most likely sites for nucleophilic, electrophilic, or radical attack.

For instance, in a related study on a molecule with an imine group, condensed Fukui function analysis was performed to predict the most favorable site for an electrophilic attack, successfully identifying the imine nitrogen atom as the most reactive site. science.gov This type of analysis is highly applicable to N-tert-butylbenzamide to predict its reactivity towards various reagents, guiding synthetic efforts by highlighting which atoms in the aromatic ring or at the amide group are most susceptible to reaction.

Molecular Dynamics (MD) Simulations (General Theoretical Framework)

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. mdpi.com This technique allows researchers to study the time-dependent behavior, conformational changes, and thermodynamic properties of molecules like N-tert-butylbenzamide, particularly in complex environments such as in solution or interacting with biological macromolecules. nih.govtandfonline.com

The theoretical framework of MD involves defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. The simulation then proceeds by integrating the equations of motion over small time steps, generating a trajectory that describes how the positions and velocities of atoms evolve over time. mdpi.com

A major application of MD simulations in the context of drug discovery is the calculation of binding free energies between a ligand (like a benzamide derivative) and a protein target. acs.orgnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods used to estimate these binding free energies from MD trajectories. acs.orgnih.govtandfonline.com These methods calculate the free energy by combining the molecular mechanics energy of the system with a continuum solvation model and an estimation of the conformational entropy. acs.org MD simulations followed by MM/PBSA or MM/GBSA analysis can provide a more accurate ranking of potential drug candidates than static docking methods alone, as they account for the dynamic nature of the protein-ligand interactions and the influence of the solvent. nih.govnih.gov Studies on various benzamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to elucidate the key interactions, such as hydrogen bonds, that stabilize the binding. mdpi.comresearchgate.netpensoft.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (General Theoretical Framework)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful class of computational techniques that bridge the gap between the high accuracy of quantum mechanics (QM) and the efficiency of molecular mechanics (MM). acs.orgbeilstein-journals.org This approach allows for the study of large, complex chemical systems, such as N-tert-butylbenzamide in a solvent or interacting with a biological macromolecule, which would be computationally prohibitive to model entirely with QM methods. researchgate.netscience.gov The fundamental principle of QM/MM is to partition the system into a small, electronically significant region treated with a high-level QM method, and a larger, surrounding environment described by a classical MM force field. science.gov

The QM region typically encompasses the part of the system where bond breaking or formation, charge transfer, or electronic excitation occurs. researchgate.netnih.gov For N-tert-butylbenzamide, this could be the amide bond and the benzene (B151609) ring, especially when studying its reactivity, conformational changes, or spectroscopic properties. The remainder of the system, such as solvent molecules or the bulk of a protein, constitutes the MM region. acs.orgbeilstein-journals.org The total energy of the system in an additive QM/MM scheme is expressed as:

ETotal = EQM + EMM + EQM/MM

where EQM is the energy of the quantum mechanical region, EMM is the energy of the molecular mechanics region, and EQM/MM describes the interaction energy between the two regions. science.gov An alternative, the subtractive scheme known as ONIOM, is also widely used. science.gov

The coupling between the QM and MM regions (EQM/MM) is a critical aspect of the methodology and can be treated at different levels of theory. The two primary approaches are mechanical embedding and electrostatic embedding.

Mechanical Embedding: This is the simplest approach where the QM/MM interaction term only considers van der Waals and other non-electrostatic interactions. researchgate.net The electrostatic interactions within the QM region are calculated quantum mechanically, but the influence of the MM region's charges on the QM electron distribution is neglected. researchgate.net This method is computationally efficient but may lack accuracy when electrostatic effects are significant. researchgate.net

Electrostatic Embedding: This more sophisticated approach includes the electrostatic interactions between the QM and MM regions. The partial charges of the MM atoms are incorporated into the QM Hamiltonian, allowing the QM wavefunction to be polarized by the electrostatic field of the environment. researchgate.netresearchgate.net This provides a more realistic description of the system, especially for reactions in polar solvents or enzyme active sites. researchgate.netresearchgate.net

A significant challenge in QM/MM simulations arises when the boundary between the QM and MM regions cuts across a covalent bond. Several schemes have been developed to handle this, with the "link atom" method being one of the most common. nih.gov In this approach, a fictitious atom (typically hydrogen) is added to the QM region to saturate the free valence created by the severed bond. nih.gov Other methods, such as localized-orbital schemes, have also been developed to provide a more seamless connection between the QM and MM descriptions. researchgate.net

The application of QM/MM methods can provide detailed insights into various aspects of chemical systems. For instance, in a study on the direct C-H amination of N-tert-butylbenzamide catalyzed by a rhodium complex, density functional theory (DFT) calculations, which form the basis of the QM part in many QM/MM studies, were used to elucidate the reaction mechanism. The study revealed that the nitrenoid insertion into the C-H bond proceeds with a relatively small energy barrier. researchgate.net While this particular study was purely QM, a QM/MM approach would be essential to model this reaction in a complex solvent environment or within an enzyme active site, providing a more accurate picture of the reaction energetics.

The table below summarizes key energetic data from the aforementioned theoretical study on the C-H amination of N-tert-butylbenzamide, illustrating the type of detailed findings that can be obtained through computational chemistry.

Reaction StepSystemCalculated ParameterValue (kcal/mol)
Nitrenoid InsertionPrereaction complex (2_Rh_Ph)Energy Barrier (ΔG‡)7.5
Nitrenoid InsertionPrereaction complex (2_Rh_Ph)Energy Barrier (ΔH‡)7.5
Product Formation3_Rh_Ph → 4_Rh_PhReaction Energy (ΔG)-11.9
Product Formation3_Rh_Ph → 4_Rh_PhReaction Energy (ΔH)-12.1
Data sourced from a theoretical study on the direct oxidative C−H amination of N-tert-butylbenzamide. researchgate.net

Furthermore, QM/MM simulations are instrumental in understanding enzymatic reactions. For example, in studies of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes amide-containing lipids, QM/MM has been used to detail the catalytic mechanism. nih.gov Such studies can reveal the roles of specific amino acid residues in stabilizing transition states and can guide the design of potent inhibitors. Although direct QM/MM studies on the enzymatic hydrolysis of N-tert-butylbenzamide are not prevalent in the literature, the principles from these related studies are directly applicable.

The following table outlines the key components and considerations in a typical QM/MM study, which would be relevant for investigating N-tert-butylbenzamide.

ComponentDescriptionCommon choices for N-tert-butylbenzamide studies
QM Region The electronically active part of the system.The benzoyl and tert-butyl amide groups of N-tert-butylbenzamide, and potentially a reacting partner.
MM Region The surrounding environment.Solvent molecules (e.g., water, DMSO), or the protein and solvent in an enzyme study.
QM Method The level of theory for the QM region.Density Functional Theory (DFT) with functionals like B3LYP or M06-2X; semi-empirical methods like PM7 for larger QM regions.
MM Force Field The set of parameters for the MM region.AMBER, CHARMM, OPLS.
QM/MM Boundary The interface between the QM and MM regions.Typically across a C-C single bond where electronic effects are less pronounced.
Embedding Scheme How the QM and MM regions interact.Electrostatic embedding is generally preferred for accuracy. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions of N Tert Butylbenzamide Systems

Formation of Supramolecular Assemblies

Investigation of Supramolecular Shape Synthons

In the field of crystal engineering and supramolecular chemistry, the concept of a supramolecular synthon is fundamental. It describes specific and recurring spatial arrangements of intermolecular interactions that act as robust building blocks for the assembly of molecules into larger, ordered architectures. mdpi.com For N-tert-butylbenzamide, a secondary amide, the primary and most predictable supramolecular synthon is the hydrogen bond between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor.

This N−H···O=C interaction typically leads to the formation of a one-dimensional, catemeric motif known as a C(4) chain, where molecules are linked head-to-tail. This robust synthon is the primary driving force for the 1D self-assembly of N-tert-butylbenzamide molecules into tapes or proto-fibers. The planarity of the amide bond, a result of resonance, further supports the formation of these linear structures. researchgate.net

C−H···π interactions: Hydrogen atoms from the tert-butyl group or the phenyl ring can interact with the electron-rich π-system of an adjacent phenyl ring.

π–π stacking: The aromatic phenyl rings can stack upon one another, contributing to the stability of the assembly. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions further dictates the packing arrangement.

C−H···O interactions: Weaker hydrogen bonds can also form between acidic C-H donors (from the phenyl or tert-butyl groups) and the carbonyl oxygen acceptor. nih.gov

Table 1: Potential Supramolecular Synthons in N-tert-butylbenzamide Assemblies

Below is an interactive table detailing the types of intermolecular interactions that function as supramolecular synthons in the self-assembly of N-tert-butylbenzamide.

Synthon Type Interacting Groups Role in Supramolecular Architecture
Primary Hydrogen Bond Amide N−H (Donor) and Carbonyl C=O (Acceptor)Forms robust 1D chains or tapes, the foundational elements of fibers.
Secondary Interaction Aromatic C−H (Donor) and Phenyl Ring (Acceptor)Orients the 1D chains relative to each other.
Secondary Interaction tert-Butyl C−H (Donor) and Phenyl Ring (Acceptor)Provides steric influence and can participate in linking 1D chains.
Secondary Interaction Phenyl Ring and Phenyl RingContributes to the cohesive energy and lateral packing of the 1D chains.
Secondary Hydrogen Bond C−H (Donor) and Carbonyl C=O (Acceptor)Acts as an auxiliary interaction to reinforce the 3D network. nih.gov

Strategies for Controlled Assembly of Supramolecular Fibers

The controlled assembly of N-tert-butylbenzamide into supramolecular fibers of defined length, persistence, and morphology is contingent on manipulating the equilibrium between the dissolved (solvated) molecular state and the aggregated, hydrogen-bonded state. The key strategies revolve around modulating the strength and fidelity of the supramolecular synthons discussed previously, primarily through external stimuli such as solvent and temperature.

Solvent Effects: The choice of solvent is a critical parameter for controlling self-assembly. researchgate.net Solvents can interact with the N-tert-butylbenzamide molecule and compete with the self-assembly process. researchgate.netresearchgate.net This is particularly evident in the behavior of the N−H and C=O groups, which are crucial for the primary hydrogen-bonding synthon. researchgate.net An infrared spectroscopy study of N-tert-butylbenzamide in twelve different organic solvents revealed a strong correlation between the solvent properties and the carbonyl stretching frequency (ν(C=O)). researchgate.net

In non-polar, non-coordinating solvents like n-hexane or cyclohexane, the ν(C=O) appears at a lower wavenumber, indicating strong intermolecular N−H···O=C hydrogen bonding and a high degree of self-association, which is conducive to fiber formation. Conversely, in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), the ν(C=O) shifts to a higher wavenumber. This shift signifies that the solvent molecules are forming hydrogen bonds with the amide N-H group, effectively solvating the molecule and disrupting the self-association required for fiber assembly. researchgate.net Therefore, by systematically varying the solvent or using solvent mixtures, the extent and morphology of fiber formation can be precisely controlled.

Temperature Control: Temperature provides another effective means of controlling the reversible self-assembly of supramolecular fibers. For many benzamide-based systems, the aggregation process is temperature-dependent. uni-bayreuth.de Typically, at higher temperatures, the increased kinetic energy favors the entropy-driven dissolved state. As the temperature is lowered, the enthalpy gain from forming stable hydrogen bonds dominates, and self-assembly into ordered fibers occurs. This temperature dependence allows for temporal control over the gelation process, where a solution of N-tert-butylbenzamide in an appropriate solvent can be induced to form a fibrous network upon cooling. The rate of cooling can also influence the morphology of the resulting fibers, with slower cooling often leading to more well-defined, crystalline structures.

Table 2: Effect of Solvent on the Carbonyl Stretching Frequency of N-tert-butylbenzamide

This interactive table presents data from an FTIR spectroscopy study, showing how the carbonyl (C=O) stretching frequency of N-tert-butylbenzamide changes in various solvents. A lower frequency generally corresponds to stronger self-association (fiber formation), while a higher frequency indicates disruption by the solvent.

Solvent Solvent Acceptor Number (AN) Carbonyl Frequency (ν(C=O)) cm⁻¹
n-Hexane0.01642.5
Cyclohexane0.01642.9
Carbon tetrachloride8.61644.4
Toluene (B28343)-1646.4
1,4-Dioxane10.81647.7
Tetrahydrofuran8.01648.7
Acetone12.51650.1
Dimethyl sulfoxide19.31650.6
Acetonitrile18.91651.8
Nitromethane20.51653.0
Ethanol37.91653.2
Methanol41.51653.7
Data sourced from an FTIR investigation of solvent effects on N-methylbenzamide and N-tert-butylbenzamide. researchgate.net

Advanced Functionalization and Derivatization of N Tert Butylbenzamide

Regioselective Aromatic Functionalization

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the aromatic ring of N-tert-butylbenzamide, enabling the fine-tuning of its chemical and physical properties.

C-H Functionalization (e.g., ortho-selective arylation)

The direct arylation of C-H bonds is a powerful tool for creating carbon-carbon bonds, and N-tert-butylbenzamide can be selectively functionalized at the ortho position. Research has demonstrated that a Ruthenium(II) catalytic system can be employed for the C(sp²)–H arylation of N-tert-butylbenzamide with arylboronic acids. nih.govacs.orgnih.gov In a specific example, the reaction of N-tert-butylbenzamide with an arylboronic acid derivative yielded the ortho-arylated product with 65% efficiency. nih.govacs.org This method highlights the utility of transition metal catalysis in achieving regioselective C-H activation. nih.govacs.org

Furthermore, iridium-catalyzed ortho-selective C-H amidation of N-tert-butylbenzamide with sulfonyl azides has been achieved. rsc.org This reaction proceeds efficiently in an ionic liquid, providing a direct route to ortho-amino-substituted derivatives. rsc.org The process is believed to involve the in-situ generation of a cationic iridium(III) species that facilitates the C-H activation to form a five-membered metallacycle intermediate. rsc.org

The following table summarizes the results of the iridium-catalyzed ortho-amidation of N-tert-butylbenzamide with various sulfonyl azides.

Catalyst Loading (mol%)Silver SaltAdditiveTemperature (°C)Time (h)Yield (%)
2.5AgOAc-401235
5.0AgOAc-401252
5.0AgNTf₂-40891
5.0AgNTf₂KOAc40885
5.0AgNTf₂K₂CO₃40878

Data sourced from a study on iridium-catalyzed amidation. rsc.org

Halogenation Reactions (e.g., bromination)

Halogenation, particularly bromination, introduces a versatile functional handle onto the N-tert-butylbenzamide structure, which can be used for further synthetic transformations. The synthesis of N-bromo-N-(tert-butyl)benzamide has been reported through the reaction of the parent amide with acetyl hypobromite, which is prepared from silver acetate (B1210297) and bromine. researchgate.net This method provides a direct route to an N-bromoamide derivative. researchgate.net

Furthermore, 4-Bromo-N-(tert-butyl)benzamide is a known derivative, characterized by a bromine substituent on the benzene (B151609) ring. cymitquimica.com This compound is a valuable intermediate in organic synthesis. cymitquimica.com The presence of the bromine atom allows for various cross-coupling reactions and other transformations.

Copper-promoted C5-bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has been documented, and while not directly on N-tert-butylbenzamide itself, the methodology could potentially be adapted.

Introduction of Diverse Functional Groups

The introduction of a variety of functional groups onto the N-tert-butylbenzamide core expands its chemical diversity and potential applications.

Synthesis of Amino- and Fluoro-Substituted N-tert-butylbenzamide Derivatives

Amino and fluoro groups are important pharmacophores in medicinal chemistry. The synthesis of 2-amino-5-fluoro-N-butylbenzamide has been reported, typically involving the condensation of 4-fluoroaniline (B128567) with butyryl chloride or its derivatives. While this example uses a butylamide instead of a tert-butylamide, the general synthetic strategy is relevant.

The synthesis of 3-Amino-N-(tert-butyl)benzamide is achieved through a two-step process. First, N-tert-butyl-3-nitrobenzamide is synthesized by reacting 3-nitrobenzoyl chloride with tert-butylamine (B42293). The nitro group is then reduced to an amino group using agents like hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation. Similarly, 4-Amino-N-(tert-butyl)benzamide can be prepared by the reduction of N-tert-butyl-4-nitrobenzamide.

A study on polyfluorinated benzamides describes the synthesis of 2,3,4,5-Tetrafluoro-N-tert-butylbenzamide from the corresponding tetrafluorophthalamic acid via thermal decarboxylation.

The following table provides examples of synthesized fluoro-substituted benzamide (B126) derivatives.

CompoundStarting MaterialYield (%)Melting Point (°C)
2,3,4,5-Tetrafluoro-N-tert-butylbenzamideTetrafluorophthalamic acid derivative5662–65
N-tert-butyl-2-(4-fluorobenzamido) benzamideNot specified76128-130

Data compiled from studies on fluorinated benzamides.

Preparation of Nitro-Substituted N-tert-butylbenzamide Derivatives

Nitro-substituted N-tert-butylbenzamides are key intermediates for the synthesis of amino-substituted derivatives and other functionalized compounds. The preparation of N-tert-butyl 4-nitrobenzamide (B147303) can be achieved by reacting tert-butylamine with 4-nitrobenzoyl chloride. Similarly, N-tert-butyl 3,5-dinitrobenzamide (B1662146) is synthesized from tert-butylamine and 3,5-dinitrobenzoyl chloride.

A patent describes the synthesis of various nitro-substituted N-tert-butylbenzamides, as summarized in the table below.

CompoundStarting ReactantsYield (%)Melting Point (°C)
N-tert-butyl 4-nitrobenzamidetert-butyl amine, 4-nitrobenzoyl chlorideNot specified130-133
N-tert-butyl 3,5-dinitrobenzamidetert-butyl amine, 3,5-dinitrobenzoyl chloride54158-159
N-tert-butyl-N-methyl 4-nitrobenzamideN-tert-butyl-N-methyl amine, 4-nitrobenzoyl chloride28119-121

Data sourced from a patent on benzamide-containing pharmaceutical compositions.

Alkylation and Reduction of Substituted Benzamides

Alkylation and reduction reactions further expand the diversity of N-tert-butylbenzamide derivatives. Nickel-catalyzed direct alkylation of C-H bonds in benzamides containing an 8-aminoquinoline directing group has been demonstrated with alkyl halides. While this specific example requires a directing group, it showcases a method for ortho-alkylation. Ruthenium-catalyzed remote C-5 alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides has also been reported.

The reduction of the amide functionality itself is another important transformation. The Birch reduction of benzamide and N-substituted benzamides using sodium and an alcohol in liquid ammonia (B1221849) can lead to the formation of dihydrobenzamide derivatives, though the amide group itself is not typically reduced under these conditions. More direct reduction of the amide to an amine can be challenging but is a key transformation in organic synthesis. A one-step method for converting benzamides to N-formanilide derivatives has been developed, which involves benzamide activation and reduction driven by oxalic acid.

The reduction of substituents on the benzamide ring is also a common strategy. For instance, the reduction of nitro-substituted benzamides to the corresponding amino derivatives is a well-established process, often carried out using reagents like SnCl₂·2H₂O or through catalytic hydrogenation.

N Tert Butylbenzamide As a Key Synthetic Building Block

General Utility as a Chemical Intermediate in Organic Synthesis

N-tert-butylbenzamide is widely utilized as a chemical intermediate in organic synthesis. The amide functional group can act as a directing group in transition-metal-catalyzed C-H activation reactions, a modern and efficient strategy for forming new carbon-carbon and carbon-heteroatom bonds. This approach allows for the direct functionalization of otherwise unreactive C-H bonds at specific positions on the aromatic ring.

For instance, research has demonstrated the regioselective arylation of N-tert-butylbenzamide with arylboronic acids using ruthenium(II) and rhodium(III) catalysts. These reactions facilitate the creation of complex bi-aryl structures that are prevalent in pharmaceuticals and advanced materials. Furthermore, N-tert-butylbenzamide can participate in rhodium-catalyzed direct C-H amination reactions with aryl azides, providing a synthetic route to substituted anilines. The compound is also a key substrate in the Ritter reaction, where nitriles react with sources of tert-butyl carbocation, such as tert-butyl acetate (B1210297), to form various N-tert-butyl amides.

Precursor for Advanced Chemical Entities

The utility of N-tert-butylbenzamide extends to its role as a precursor for a variety of advanced chemical structures used in pharmaceuticals, agrochemicals, and materials science.

N-tert-butylbenzamide is a foundational block for synthesizing key pharmaceutical intermediates. A significant pathway involves its conversion to 4-amino-N-(tert-butyl)benzamide, a critical precursor in its own right. This transformation is typically achieved in a two-step process:

Nitration: N-tert-butylbenzamide undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group at the para-position of the benzene (B151609) ring, yielding N-tert-butyl-4-nitrobenzamide.

Reduction: The nitro group of N-tert-butyl-4-nitrobenzamide is then reduced to an amino group. This reduction is commonly performed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, resulting in the formation of 4-amino-N-(tert-butyl)benzamide.

This resulting intermediate, 4-amino-N-(tert-butyl)benzamide, is then used to synthesize even more complex molecules. For example, it is a direct precursor to 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, another important pharmaceutical intermediate, through a subsequent chloromethylation reaction.

StepReactantReactionProduct
1N-tert-butylbenzamideNitrationN-tert-butyl-4-nitrobenzamide
2N-tert-butyl-4-nitrobenzamideReduction (Catalytic Hydrogenation)4-amino-N-(tert-butyl)benzamide
34-amino-N-(tert-butyl)benzamideChloromethylation4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide

The N-(tert-butyl)benzamide moiety has been identified as a key functional group in the development of new agrochemicals. In recent studies on potential herbicides, molecules containing this structure have been shown to inhibit protein-protein interactions essential for amino acid synthesis in plants. Specifically, they can interfere with the cysteine biosynthesis pathway by disrupting the complex between serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS), making them attractive candidates for the development of biosafe herbicides.

N-tert-butylbenzamide and its derivatives contribute to the development of new materials with specialized properties. One area of application is in the creation of fluorescent materials. For example, a complex organic compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), has been synthesized and shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in aggregated or solid states. This property is valuable for developing sensors and solid-state lighting technologies.

Additionally, derivatives such as N-(benzimidazol-2-yl)-4-tert-butylbenzamide have been developed as effective UV absorbers. These compounds can be incorporated into organic materials, like polymers, to protect them from degradation caused by ultraviolet radiation. Related metal-organic complexes have also been noted for their strong fluorescent emissions in the solid state, suggesting their potential as blue-fluorescent materials.

Ligand Synthesis for Organometallic Complexes (e.g., Aluminium-Amidate Complexes)

N-tert-butylbenzamide serves as an effective ligand precursor for the synthesis of organometallic complexes. The deprotonated form of the amide, the amidate, can coordinate to metal centers through both its nitrogen and oxygen atoms, acting as a bidentate chelating ligand.

A well-documented application is its reaction with organoaluminum compounds. For instance, N-tert-butylbenzamide reacts with trimethylaluminium via a protonolysis reaction to form a series of aluminium-amidate complexes. The stoichiometry of the resulting complex depends on the molar ratio of the reactants. These complexes have been characterized by NMR spectroscopy and single-crystal X-ray diffraction, confirming their structures and coordination modes. These aluminium-amidate complexes have shown potential as catalyst precursors.

Equivalents of N-tert-butylbenzamideAluminium SourceResulting Aluminium-Amidate Complex
1Trimethylaluminium{[κ2-N,O-(t-BuNCOPh)]AlMe2}2
2Trimethylaluminium[κ2-N,O-(t-BuNCOPh)]2AlMe
3Trimethylaluminium[κ2-N,O-(t-BuNCOPh)]3Al

Future Research Directions and Emerging Paradigms in N Tert Butylbenzamide Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-tert-butylbenzamide and its derivatives is a cornerstone of organic chemistry, with significant implications for the development of pharmaceuticals and functional materials. A major thrust in current research is the development of greener and more efficient synthetic protocols that minimize waste and energy consumption.

One promising approach is the use of heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation. For instance, sulfated polyborate has been demonstrated as a mild, efficient, and eco-friendly catalyst for the synthesis of N-tert-butylamides via the Ritter reaction under solvent-free conditions. This method boasts high yields and short reaction times. Similarly, aluminum hydrogen sulfate (B86663) [Al(HSO₄)₃] has been employed as a recyclable, air-stable, and cost-effective solid acid catalyst for the Ritter reaction, demonstrating good to excellent yields over multiple cycles.

The Ritter reaction, a key method for C-N bond formation, has been a focal point for optimization. Traditional methods often rely on strong acids, which can limit their application. The development of solid acid catalysts like sulfated tungstate (B81510) and silica-supported systems represents a significant step towards more sustainable processes.

Another avenue of exploration is the use of ionic liquids as reaction media. An iridium-catalyzed ortho-selective C-H amidation of N-tert-butylbenzamide with sulfonyl azides has been successfully carried out in [BMIM]PF₆, an ionic liquid. This method proceeds under mild conditions and in the absence of external oxidants, generating nitrogen gas as the only byproduct.

The direct amidation of carboxylic acids and the use of alternative reagents like di-tert-butyl dicarbonate (B1257347) are also being investigated to improve efficiency and reduce the generation of hazardous byproducts. The overarching goal is to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry.

Deeper Mechanistic Understanding of Complex Reactions via Advanced Computational Techniques

The advancement of computational chemistry has provided unprecedented insights into the complex reaction mechanisms involved in N-tert-butylbenzamide synthesis and functionalization. Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for elucidating reaction pathways, transition states, and the role of catalysts at a molecular level.

For instance, computational studies have been instrumental in understanding the mechanism of the Ritter reaction, allowing for the prediction of reaction outcomes and the rational design of more effective catalysts. These studies involve constructing and calculating the heats of formation for reactants, products, and postulated intermediates and transition states for different proposed mechanisms.

In the realm of transition metal-catalyzed reactions, computational models have shed light on the intricate steps of C-H activation and amination. For the Group 9 [Cp*MIII]-catalyzed C-H amination of benzamides, a four-step catalytic cycle has been proposed and investigated computationally: (i) formation of the active catalytic species, (ii) azide (B81097) coordination and N₂ dissociation to form a metal-nitrenoid intermediate, (iii) intramolecular insertion of the nitrenoid into the metallacyclic metal-C bond, and (iv) protodemetalation to yield the aminated product. DFT calculations have revealed the influence of the metal center (Co, Rh, Ir) and the electronic nature of the azide on the reaction energetics.

Furthermore, computational approaches are being used to predict the relative efficiency of amide bond formation by correlating reaction rates with various molecular descriptors of the reactants and intermediates. This data-driven approach, combining experimental kinetics with computational analysis, has the potential to accelerate the discovery of optimal reaction conditions. Multiscale computational methods, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), are also being employed to study enzyme-catalyzed amide bond formation, providing insights that can inspire the design of new biomimetic catalysts.

Exploration of Novel Catalytic Systems for Diverse Functionalization

The development of novel catalytic systems is a key driver of innovation in N-tert-butylbenzamide chemistry, enabling a wide range of C-H functionalization reactions with high selectivity and efficiency. Iridium and rhodium complexes, in particular, have emerged as powerful catalysts for these transformations.

Iridium catalysts have shown remarkable activity in the ortho-C-H amidation of N-tert-butylbenzamide. For example, a [IrCp*Cl₂]₂/AgNTf₂ system in an ionic liquid has been used for the amidation with sulfonyl azides. Iridium complexes have also been utilized for the C-H arylation of benzamides with aryldiazonium salts under very mild conditions.

Rhodium catalysts have also proven to be highly effective. A [RhCp*Cl₂]₂/AgSbF₆ system has been used for the direct ortho-amination of N-tert-butylbenzamides with aryl azides. This reaction proceeds through a five-membered rhodacyclic intermediate. Ruthenium(II) catalytic systems have also been developed for the C(sp²)-H arylation of N-tert-butylbenzamide with arylboronic acids.

Cobalt catalysts are also gaining attention for C-H functionalization. Cp*Co(III) catalysts have been used for the mono- and di-alkenylation of N-tert-butylbenzamides with internal alkynes. Mechanistic studies suggest that the C-H activation step in these reactions can be irreversible and part of the rate-determining step.

The table below summarizes some of the key catalytic systems and their applications in the functionalization of N-tert-butylbenzamide.

Catalyst SystemReaction TypeSubstratesKey Features
[IrCpCl₂]₂ / AgNTf₂ in [BMIM]PF₆ortho-C-H AmidationN-tert-butylbenzamide, Sulfonyl azidesMild conditions, no external oxidant, green solvent.
[RhCpCl₂]₂ / AgSbF₆ortho-C-H AminationN-tert-butylbenzamides, Aryl azidesHigh efficiency, proceeds via a rhodacyclic intermediate.
Ru(II) complexC(sp²)-H ArylationN-tert-butylbenzamide, Arylboronic acidsApplicable to a range of substrates.
Cp*Co(III) complexC-H AlkenylationN-tert-butylbenzamides, Internal alkynesEnables mono- and di-alkenylation.

Design and Synthesis of N-tert-butylbenzamide-Derived Supramolecular Architectures with Tailored Properties

The ability of the benzamide (B126) functional group to form robust hydrogen bonds makes N-tert-butylbenzamide and its derivatives excellent building blocks for the construction of well-defined supramolecular architectures. Researchers are actively exploring the design and synthesis of these complex assemblies with the aim of creating materials with specific, tailored properties.

The formation of supramolecular structures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In many benzamide derivatives, the N-H donor and carbonyl oxygen acceptor atoms link molecules into chains or more complex networks. The presence of a bulky tert-butyl group can influence the packing of the molecules and the resulting supramolecular arrangement.

By strategically modifying the benzamide scaffold, it is possible to control the self-assembly process and create diverse structures. For example, N-(thiazol-2-yl)benzamide derivatives have been shown to form supramolecular gels, with the final structure being influenced by interactions such as π-π stacking and S···O contacts.

Cucurbit[n]urils, a class of macrocyclic host molecules, can encapsulate benzamide derivatives to form host-guest complexes. For instance, cucurbit uril has been shown to form a 2:1 inclusion complex with an N,4-di(pyridinyl)benzamide derivative, driven by hydrophobic interactions and the formation of stable inclusion complexes within the macrocycle's cavity. These types of host-guest systems have potential applications in areas such as drug delivery and the construction of complex supramolecular polymers.

The ultimate goal in this area is to achieve a high level of control over the self-assembly process to create functional materials. This includes the development of "smart" materials that can respond to external stimuli, such as pH or light, and the fabrication of porous frameworks for applications in catalysis and separation.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Structural Dynamics

The study of chemical reactions as they happen, in real-time, provides invaluable information that is often lost in traditional, endpoint analysis. Advanced spectroscopic techniques are now being applied to monitor the formation of N-tert-butylbenzamide and to study the dynamics of its reactions and supramolecular assemblies.

Infrared (IR) spectroscopy, particularly Attenuated Total Reflection (ATR) FTIR, is a powerful tool for this purpose. The characteristic vibrational bands of the amide group (amide I and amide II) are sensitive to their chemical environment and can be used to track changes in concentration and structure during a reaction. For example, real-time IR-ATR has been used to monitor the cyclic changes in amide bands within biofilms, providing insights into the dynamic processes occurring. Machine learning-based protocols are also being developed to simulate amide II IR spectra with high accuracy, which will aid in the interpretation of experimental data.

Surface-Enhanced Raman Spectroscopy (SERS) offers another powerful method for real-time monitoring, even at the single-molecule level. By combining SERS with single-entity electrochemistry, researchers have been able to directly observe the formation of an amide bond in a plasmonic nanocavity with millisecond time resolution. This technique allows for the probing of dynamic evolution and the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a key technique for monitoring reactions and characterizing products. High-performance liquid chromatography (HPLC) can be used as an orthogonal method to validate the results obtained from spectroscopic techniques.

These advanced spectroscopic methods are providing a much more detailed picture of the chemical processes involving N-tert-butylbenzamide, from the kinetics of its formation to the subtle dynamics of its interactions in complex systems. This deeper understanding is crucial for optimizing reaction conditions, designing new catalysts, and creating novel materials with precisely controlled properties.

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